molecular formula C13H13ClFNO2 B2683802 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 2034305-52-5

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B2683802
CAS No.: 2034305-52-5
M. Wt: 269.7
InChI Key: IKEHUVWOHMMNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C13H13ClFNO2 and its molecular weight is 269.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a unique bicyclic framework, which contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C14H14ClFNO
  • Molecular Weight : 267.72 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound may act as an agonist or antagonist at specific GPCRs, influencing cellular signaling pathways related to neurotransmission and inflammation .
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Antitumor Activity

A study investigating the antitumor effects of similar bicyclic compounds revealed that they exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against melanoma and breast cancer cells .

CompoundCell LineIC50 (µM)
Bicyclic Compound AMCF7 (Breast)2.5
Bicyclic Compound BA375 (Melanoma)1.8

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of related compounds in models of neurodegeneration. In a zebrafish model, compounds structurally similar to This compound were shown to reduce neuronal apoptosis and improve motor function, suggesting a protective effect against neurotoxicity induced by β-amyloid peptides .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life, allowing for potential therapeutic applications in chronic conditions. The compound's lipophilicity suggests good membrane permeability, which is crucial for CNS-targeted therapies.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO2/c14-11-2-1-3-12(15)10(11)5-13(17)16-6-9-4-8(16)7-18-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEHUVWOHMMNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.